![molecular formula C15H14O3 B2805950 2-[(4-Methoxybenzyl)oxy]benzaldehyde CAS No. 209120-28-5](/img/structure/B2805950.png)

2-[(4-Methoxybenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

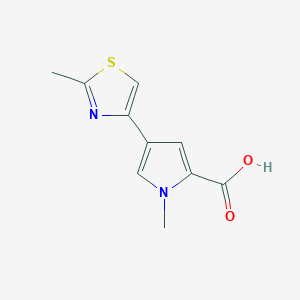

2-[(4-Methoxybenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzaldehyde derivative that has a methoxy group attached to the benzene ring. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Aplicaciones Científicas De Investigación

Oxidation Reactions and Synthesis

- The compound is used in oxidation reactions, as seen in a study where methoxy substituted benzyl derivatives, including 4-methoxybenzyl derivatives, undergo oxidation forming benzaldehydes and other products (Lai, Lepage, & Lee, 2002).

- It's also employed in the synthesis of anticancer compounds. A study showed that 2-[(4-methoxybenzyl)oxy]benzaldehyde and similar derivatives were tested for anticancer activity, demonstrating significant potential at certain concentrations (Lin et al., 2005).

Photocatalytic Applications

- The compound is involved in photocatalytic oxidation processes. For instance, 4-methoxybenzyl alcohol, a related compound, was used in a study to demonstrate photocatalytic oxidation into corresponding aldehydes (Higashimoto et al., 2009).

Enzyme-Catalyzed Reactions

- 2-[(4-Methoxybenzyl)oxy]benzaldehyde can be used in enzyme-catalyzed asymmetric C–C-bond formation, as seen in a study involving benzaldehyde lyase (Kühl et al., 2007).

Spectroscopic Studies

- The compound has been a subject of spectroscopic studies, such as one that involved its synthesis and characterization using various spectroscopic techniques (Özay et al., 2013).

Photocatalytic Aerobic Oxidation

- It is used in studies exploring photocatalytic aerobic oxidation reactions, like the selective oxidation of benzyl alcohol derivatives (Marotta et al., 2013).

Antiplasmodial Activity

- There are studies on derivatives of 4-methoxybenzaldehyde for antiplasmodial activity testing, showing its potential in medical applications (Hadanu et al., 2010).

Oxime-Based Derivatives

- The compound is also important in developing oxime-based derivatives targeting specific enzymes, highlighting its role in pharmaceutical research (Ciccone et al., 2022).

Photocatalytic Oxidation Efficiency

- Studies have used related benzyl compounds to enhance photocatalytic oxidation efficiency, demonstrating its relevance in chemical processes (Cibulka, Vasold, & König, 2004).

Molecular Docking Investigations

- 4-methoxybenzaldehyde, a similar compound, has been studied for its molecular docking behaviors and electronic properties, useful in pharmaceutical research (Ghalla, Issaoui, Bardak, & Atac, 2018).

NHC-Catalyzed Reactions

- The compound is significant in studying mechanisms and stereoselectivity of NHC-catalyzed reactions involving benzaldehyde, providing insights into organic synthesis (Li, Zhang, & Li, 2020).

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFNXXYWZBQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxybenzyl)oxy)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)

![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)